molecular formula C15H21NO B4764983 N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide

N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide

Cat. No. B4764983
M. Wt: 231.33 g/mol
InChI Key: BDZCLZVZJNKHKT-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. MAB-CHMINACA belongs to the class of indazole-based synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.

Mechanism of Action

N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide exerts its effects by binding to the cannabinoid receptors in the brain and peripheral tissues. This binding activates the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain sensation, inflammation, and immune function.
Biochemical and Physiological Effects:
N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled setting. However, one of the limitations of using N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide is its potential for abuse and dependence. Therefore, strict safety protocols must be followed when handling this compound.

Future Directions

There are several future directions for research on N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic properties. Additionally, more research is needed to fully understand the mechanisms of action of N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide and its potential use in the treatment of various diseases. Finally, studies on the long-term effects of N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide use are needed to fully assess its safety and efficacy.

Scientific Research Applications

N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. Additionally, N-(3-methylbutyl)-3-(4-methylphenyl)acrylamide has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

(E)-N-(3-methylbutyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12(2)10-11-16-15(17)9-8-14-6-4-13(3)5-7-14/h4-9,12H,10-11H2,1-3H3,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZCLZVZJNKHKT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-methylbutyl)-3-(4-methylphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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